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Compound of Interest

Compound Name: Methaniazide

Cat. No.: B076274 Get Quote

Disclaimer: Scientific literature providing specific quantitative data for Methaniazide is limited.

Much of the information presented herein is based on the well-characterized properties of its

parent compound, Isoniazid, which is the presumed active metabolite. This guide is intended

for informational purposes and should be supplemented with further experimental validation.

Introduction
Methaniazide, also known as Isoniazid Methanesulfonate, is a derivative of the first-line anti-

tuberculosis drug, Isoniazid.[1][2] It was developed as an antibiotic for the treatment of

tuberculosis.[1][2] Structurally, it combines Isoniazid with a methanesulfonic acid group.[1]

Methaniazide is typically used as its sodium salt.[1][2] It is believed to act as a prodrug,

releasing Isoniazid, which is then converted to its active form.[1][2] This guide provides a

comprehensive overview of the chemical structure, properties, and available biological data for

Methaniazide, with a focus on its relevance to researchers and professionals in drug

development.

Chemical Structure and Properties
Methaniazide is chemically named [2-(Pyridine-4-carbonyl)hydrazinyl]methanesulfonic acid.[1]

It is an achiral molecule.[3]

Physicochemical Properties
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Quantitative physicochemical data for Methaniazide is not extensively available. The following

table summarizes known properties and includes data for the parent compound, Isoniazid, for

comparative purposes.

Property Methaniazide Isoniazid

Molecular Formula C₇H₉N₃O₄S[3] C₆H₇N₃O

Molecular Weight 231.23 g/mol [3] 137.14 g/mol

IUPAC Name

[2-(Pyridine-4-

carbonyl)hydrazinyl]methanesu

lfonic acid[1]

Pyridine-4-carbohydrazide

CAS Number 13447-95-5[1] 54-85-3

Melting Point Not available 171-173 °C[4]

pKa Not available 1.82, 3.60, 10.8

Solubility Not available
Water: 14 g/100 mL (25 °C);

Ethanol: ~2% (25 °C)[4]

LogP -2.37 (calculated)[5] -0.64[4]

Synthesis of Methaniazide
A general method for the synthesis of Isoniazid derivatives, including sulfonate esters, has

been described. The synthesis of Methaniazide (Isoniazid Mesylate) can be achieved by

reacting Isoniazid with methanesulfonyl chloride.

General Synthetic Protocol
The following is a representative, generalized protocol for the synthesis of an Isoniazid

sulfonate derivative.

Materials:

Isoniazid

Methanesulfonyl chloride
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A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

Anhydrous sodium sulfate

Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

Dissolve Isoniazid in the aprotic solvent in a round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon).

Add the non-nucleophilic base to the solution and stir.

Cool the mixture in an ice bath.

Slowly add a solution of methanesulfonyl chloride in the aprotic solvent to the cooled

mixture.

Allow the reaction to warm to room temperature and stir for several hours until completion

(monitored by Thin Layer Chromatography).

Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g.,

ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude

product.

Purify the crude product by recrystallization or column chromatography to yield

Methaniazide.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C

NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[6]
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Methaniazide is presumed to be a prodrug that is hydrolyzed in vivo to release Isoniazid. The

mechanism of action of Isoniazid against Mycobacterium tuberculosis is well-established and

involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell

wall.

Activation of the Prodrug
Isoniazid itself is not active. It requires activation by the mycobacterial catalase-peroxidase

enzyme, KatG.[7] Inside the bacterium, KatG converts Isoniazid into a reactive isonicotinic acyl

radical.[7]

Inhibition of Mycolic Acid Synthesis
The isonicotinic acyl radical then covalently adducts with NAD⁺ to form an isonicotinoyl-NAD

complex. This complex binds to and inhibits the enoyl-acyl carrier protein reductase, InhA. InhA

is a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the

elongation of fatty acids to form mycolic acids. The inhibition of InhA disrupts the synthesis of

mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death.
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Figure 1: Proposed mechanism of action of Methaniazide.
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Pharmacokinetics
Specific pharmacokinetic data for Methaniazide is not available. The following information

pertains to Isoniazid and provides an expected profile for the active metabolite of

Methaniazide. The pharmacokinetic properties of Isoniazid can vary significantly between

individuals due to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, leading

to "fast" and "slow" acetylator phenotypes.[8]

Parameter Value (for Isoniazid)

Absorption
Rapidly and almost completely absorbed from

the gastrointestinal tract.[9]

Distribution

Distributes into all body tissues and fluids,

including cerebrospinal fluid. Protein binding is

low (10-15%).[9]

Metabolism

Primarily metabolized in the liver and small

intestine by N-acetylation to acetylisoniazid.[8]

This is followed by hydrolysis to isonicotinic acid

and acetylhydrazine. The rate of acetylation is

genetically determined.[8]

Excretion Primarily excreted in the urine as metabolites.

Half-life

Varies with acetylator phenotype: Slow

acetylators: 2-5 hours; Fast acetylators: 0.5-1.6

hours.[9]

Pharmacodynamics
There is a lack of specific data on the pharmacodynamic properties of Methaniazide. The in

vitro activity of Isoniazid against Mycobacterium tuberculosis is well-documented.

Parameter Value (for Isoniazid)

Minimum Inhibitory Concentration (MIC) against

M. tuberculosis H37Rv
0.02-0.04 µg/mL[10]
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Toxicology
Detailed toxicological studies specifically on Methaniazide are not readily available. A

combination drug containing Methaniazide (Neothetazone) has been associated with a case

report of gigantomastia.[2][11] The toxicity profile of Isoniazid is well-characterized and is

primarily associated with hepatotoxicity and neurotoxicity.

Parameter Value (for Isoniazid)

Acute Toxicity (LD₅₀ in mice) 149 mg/kg (intravenous)[12]

Adverse Effects

Hepatotoxicity (ranging from asymptomatic

elevation of liver enzymes to acute liver failure),

peripheral neuropathy, central nervous system

effects (e.g., seizures in overdose).[13]

Experimental Protocols
The following are generalized protocols for the in vitro and in vivo evaluation of anti-

tuberculosis agents like Methaniazide.

In Vitro Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of Methaniazide against

Mycobacterium tuberculosis.

Method: Broth microdilution method using a 96-well plate format.

Materials:

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

Methaniazide stock solution

96-well microplates
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Resazurin sodium salt solution (for viability assessment)

Positive control drug (e.g., Isoniazid)

Negative control (no drug)

Procedure:

Prepare a serial two-fold dilution of Methaniazide in Middlebrook 7H9 broth in the 96-well

plate.

Prepare a standardized inoculum of M. tuberculosis H37Rv.

Inoculate each well (except for the sterility control) with the bacterial suspension.

Include wells for a positive control (Isoniazid), a negative control (no drug), and a sterility

control (broth only).

Incubate the plates at 37°C for 7-14 days.

After incubation, add the resazurin solution to each well and incubate for another 24-48

hours.

The MIC is determined as the lowest concentration of Methaniazide that prevents a color

change of the resazurin indicator from blue to pink (indicating inhibition of bacterial growth).

[14]

In Vivo Efficacy in a Mouse Model of Tuberculosis
Objective: To evaluate the in vivo efficacy of Methaniazide in a murine model of chronic

tuberculosis infection.

Method: Aerosol infection of mice followed by drug treatment and assessment of bacterial load

in the lungs.

Animals: BALB/c mice.

Materials:
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Mycobacterium tuberculosis H37Rv strain

Aerosol exposure chamber

Methaniazide formulation for oral gavage

Positive control drug (e.g., Isoniazid)

Vehicle control

Procedure:

Infect mice with a low dose of M. tuberculosis H37Rv via aerosol exposure.

Allow the infection to establish for a period of 2-4 weeks to create a chronic infection model.

Randomly assign mice to treatment groups: Vehicle control, Methaniazide (at various

doses), and positive control (Isoniazid).

Administer the treatments daily via oral gavage for a specified duration (e.g., 4-8 weeks).

At the end of the treatment period, euthanize the mice and aseptically remove the lungs.

Homogenize the lung tissue and prepare serial dilutions.

Plate the dilutions on Middlebrook 7H10 or 7H11 agar plates.

Incubate the plates at 37°C for 3-4 weeks.

Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs

of each treatment group.

Compare the CFU counts between the treatment groups to assess the efficacy of

Methaniazide.
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Figure 2: Generalized experimental workflow for evaluating Methaniazide.
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Signaling Pathways
Direct studies on the effects of Methaniazide on mycobacterial signaling pathways are not

available. However, transcriptomic analyses of Mycobacterium tuberculosis treated with

Isoniazid have revealed significant changes in gene expression, providing insights into the

cellular response to the drug.

Treatment with Isoniazid leads to the upregulation of genes involved in mycolic acid

biosynthesis, likely as a compensatory response to the inhibition of this pathway.[15]

Additionally, genes associated with stress responses are often induced.[16] Transcriptional

profiling has shown that drug-tolerant ("persister") mycobacteria exhibit a downregulation of

genes related to growth and metabolism, and an upregulation of stress response genes and

efflux pumps.[8] These findings suggest that the efficacy of Isoniazid, and by extension

Methaniazide, is linked to the metabolic state of the bacterium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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